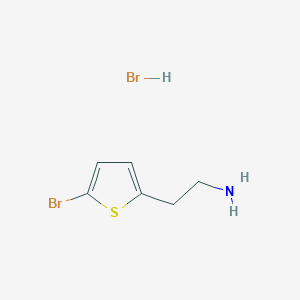

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

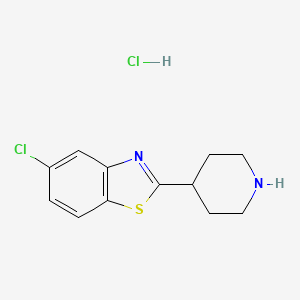

The compound "2-(5-Bromothiophen-2-yl)ethanamine hydrobromide" is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. Bromination of thiophenes typically involves the addition of bromine atoms to the thiophene ring, which can alter the electronic properties and reactivity of the molecule. The presence of the ethanamine group suggests potential applications in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various methods. One approach is the one-pot oxidation and bromination of dihydrothiophenes using Br2, which results in dibromothiophenes with high yields . Another method involves the reaction of ethanamine hydrochloride with HBr at elevated temperatures to produce bromoethanamine hydrobromide . The regiospecific synthesis of 5-bromothiophenethyl thioureas, which includes the bromination of the thiophene ring, is achieved using bromine in acetic acid at low temperatures, indicating that bromination can be controlled to occur at specific positions on the thiophene ring .

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives is characterized by the presence of a thiophene ring and one or more bromine atoms attached to it. The exact position of the bromine atoms can significantly influence the properties of the molecule. For instance, the molecule 2,3-Bis(5-bromothien-2-yl)quinoxaline has a twofold non-crystallographic symmetry, which is a result of its specific substitution pattern . The X-ray crystal structure analysis of 5-bromothiophenethyl thioureas confirms the regiospecific bromination at the 5-position of the thiophene ring .

Chemical Reactions Analysis

Brominated thiophenes are versatile intermediates in organic synthesis. They can undergo further chemical transformations, such as the Suzuki coupling reaction, to produce tetraarylthiophenes . The presence of bromine atoms makes them suitable for reactions that require electrophilic aromatic substitution. The ethanamine group in 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide could potentially be utilized in the formation of substituted thioureas, which are compounds with various biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes depend on the degree and pattern of bromination as well as the presence of other functional groups. The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, for example, results in a compound with a purity greater than 95%, indicating that the synthetic method is highly efficient and produces a product with minimal impurities . The regiospecific synthesis of 5-bromothiophenethyl thioureas with an overall yield of 40-60% demonstrates that the physical properties such as yield and purity can vary based on the synthetic route and conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Analysis

One significant application of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is in the synthesis and chemical analysis of various compounds. For instance, it is utilized in the synthesis of a pentadentate N3S2 Schiff base ligand, which, upon complexation with Cu(ii), forms dicationic complexes with square pyramidal geometry around the Cu(ii) center. These complexes exhibit interesting properties like solvatochromism and reversible redox reactions, and they show promising DNA-binding properties, highlighting their potential use in developing new anticancer metal chemotherapies (Warad et al., 2020).

Antimicrobial Activity

Derivatives of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide have been synthesized and studied for their antimicrobial activity. For example, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and showed promising in vitro antibacterial and antifungal activities (Kumbhare et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide have been investigated for their enzyme inhibitory activities. A study showcased a series of compounds synthesized and tested for inhibitory activity toward human monoamine oxidase (hMAO). These compounds were found to be competitive, selective, and reversible inhibitors, indicating their potential as therapeutic agents (Mathew et al., 2016).

Structural Analysis and Crystallography

The compound and its derivatives have been used in crystallography to understand molecular structures and interactions. For instance, the crystal structure of a 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole was analyzed, revealing intricate details about its molecular geometry and interactions (Geiger et al., 2014).

Environmental-friendly Synthesis

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is also instrumental in environmentally friendly synthesis processes. An example includes the synthesis of 2-Thiophenecarboxylic acid from thiophene, highlighting an environmentally friendly technique with high yield (Guo Hai, 2007).

Eigenschaften

IUPAC Name |

2-(5-bromothiophen-2-yl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.BrH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTRAKOBMCMZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585878 |

Source

|

| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide | |

CAS RN |

381666-13-3 |

Source

|

| Record name | 2-Thiopheneethanamine, 5-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381666-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)